![molecular formula C16H26N2OSi B1454199 1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol CAS No. 685514-01-6](/img/structure/B1454199.png)
1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol
Overview
Description
“1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol” is a chemical compound used in scientific research . Its unique structure allows for diverse applications in fields such as organic synthesis, medicinal chemistry, and material science.
Molecular Structure Analysis
The molecular structure of “1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol” is represented by the linear formula C16H26N2OSi . The InChI code for this compound is 1S/C16H26N2OSi/c1-11(2)20(12(3)4,13(5)6)18-8-7-14-9-15(19)10-17-16(14)18/h7-13,19H,1-6H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol” include a molecular weight of 290.48 . It is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Pharmacology: Antitumor Activity
This compound has been identified as a potential antitumor agent. The structural framework of pyrrolo[2,3-b]pyridine derivatives is known to exhibit significant pharmacological activities, including antitumor properties . Researchers have synthesized novel thiazolo[4,5-b]pyridines, which are structurally related and have shown high antitumor activities, suggesting that similar compounds like 1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol could be developed for cancer treatment .
Medicinal Chemistry: Drug Design
In medicinal chemistry, this compound’s core structure is valuable for drug design due to its resemblance to biologically active purine bioisosteres. It offers a scaffold for pharmacophore group alteration and interaction with a wide range of receptor targets, which is crucial for creating new drugs .
Organic Synthesis: Building Blocks
The compound serves as a building block in organic synthesis. Its pyridine moiety is a significant class of organic compounds, often used in the synthesis of more complex molecules. The ability to introduce various functional groups makes it a versatile precursor in synthetic chemistry .
Drug Discovery: GPR81 Receptor Agonists
It has applications in drug discovery as a GPR81 receptor agonist. Compounds with this framework have been reported to exhibit useful pharmacological properties, such as agonists of the GPR81 receptor, which is implicated in various physiological processes .
Biochemistry: Enzyme Inhibition
In biochemistry, derivatives of this compound are explored for their enzyme inhibition properties. They have the potential to influence cellular pathways necessary for the functioning of cancerous cells, pathogens, and components of the immune system .
Chemical Biology: Molecular Scaffold
The compound’s molecular scaffold is used in chemical biology research to study biological processes. Its triazolopyridine system is a valuable molecular scaffold widely used in the search for biologically active compounds, which can be modified structurally to explore different biological activities .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used .
Mechanism of Action
Target of Action
Similar compounds have been evaluated against human sars-cov-2 .
Mode of Action
It’s worth noting that related compounds have shown significant activity when applied post-infection, thus exhibiting a therapeutic profile .
Biochemical Pathways
Related compounds have been found to interact with the main proteins related to the sars-cov-2 virus .
Result of Action
Related compounds have shown significant reduction at the initial infection stages of sars-cov-2, thus showing prophylactic potential .
properties
IUPAC Name |
1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OSi/c1-11(2)20(12(3)4,13(5)6)18-8-7-14-9-15(19)10-17-16(14)18/h7-13,19H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSOZHLCLXPEGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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